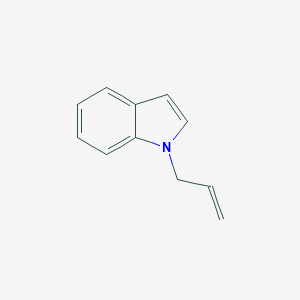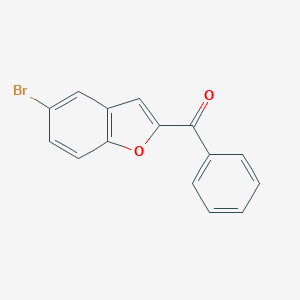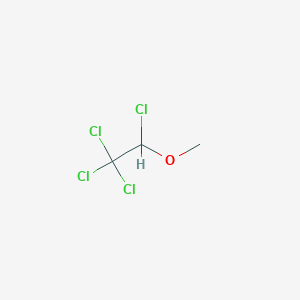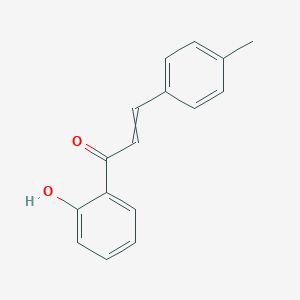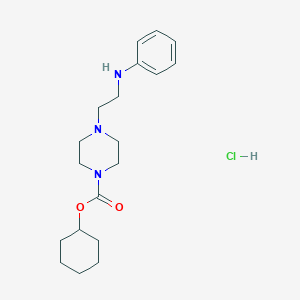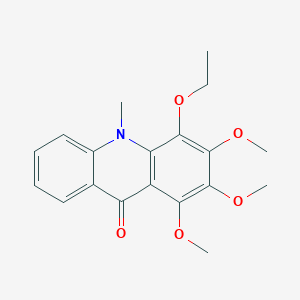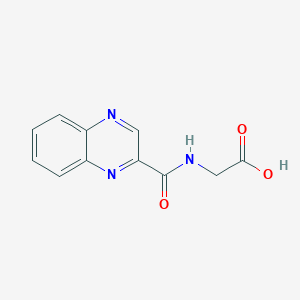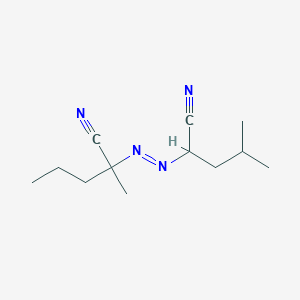
2-(2-Cyanopentan-2-yldiazenyl)-4-methylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Dimethyl-2,2’-azodivaleronitrile is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.314 g/mol . It is also known by its systematic name, Pentanenitrile, 2-[(1-cyano-3-methylbutyl)azo]-2-methyl- (9CI) . This compound is part of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional considerations for scalability, safety, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2,4’-Dimethyl-2,2’-azodivaleronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of azoxy compounds.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Amines.
Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.
Applications De Recherche Scientifique
2,4’-Dimethyl-2,2’-azodivaleronitrile has several applications in scientific research:
Polymerization Initiator: It is commonly used as an initiator in polymerization reactions due to its ability to generate free radicals.
Foaming Agent: The compound is used as a foaming agent in the production of various materials.
Thermal Stability Studies: Researchers study its thermal stability and kinetics under different conditions to understand its behavior and potential hazards.
Mécanisme D'action
The mechanism of action of 2,4’-dimethyl-2,2’-azodivaleronitrile involves the generation of free radicals through the homolytic cleavage of the azo bond (N=N). These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The compound’s thermal stability and decomposition behavior are influenced by factors such as temperature, presence of oxygen, and other environmental conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another azo compound used as a polymerization initiator.
2,2’-Azobis(2,4-dimethylvaleronitrile): Similar in structure and function, used in similar applications.
Uniqueness
2,4’-Dimethyl-2,2’-azodivaleronitrile is unique due to its specific molecular structure, which imparts distinct thermal stability and reactivity characteristics. Its ability to generate free radicals efficiently makes it valuable in polymerization and other radical-mediated processes .
Propriétés
Numéro CAS |
15457-18-8 |
|---|---|
Formule moléculaire |
C12H20N4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
Clé InChI |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
SMILES canonique |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Key on ui other cas no. |
15457-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


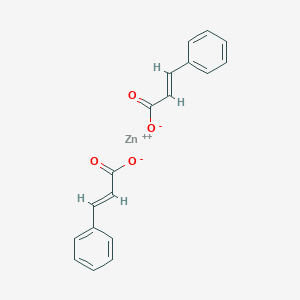
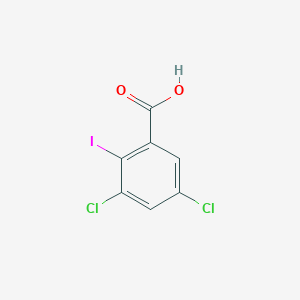


![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
